![molecular formula C6H5FN2O3 B1450622 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid CAS No. 1936190-55-4](/img/structure/B1450622.png)
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemotherapy Enhancement
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid is closely related to the chemotherapeutic agent 5-fluorouracil (5-FU), which remains a cornerstone in the treatment of advanced colorectal cancer. Research efforts have been dedicated to enhancing the efficacy of 5-FU through modulation with other compounds. For example, combinations of 5-FU with folinic acid have shown improved patient survival compared to 5-FU alone. Such combinations exemplify the ongoing research into optimizing chemotherapy regimens to improve outcomes for patients with advanced cancers, including colorectal cancer (Abbruzzese & Levin, 1989).
Pharmacogenetics and Personalized Medicine
Pharmacogenetics offers a promising avenue for the personalization of therapy with fluoropyrimidine drugs, such as 5-FU, by identifying genetic polymorphisms that influence drug metabolism and toxicity. The polymorphisms in the dihydropyrimidine dehydrogenase (DPD) gene have been intensively studied for their impact on fluoropyrimidine toxicity, providing insights into patient-specific risk factors for adverse reactions. Such knowledge is crucial for tailoring chemotherapy to individual patients to minimize toxicity while maximizing therapeutic efficacy (Falvella et al., 2015).
Emerging Therapeutic Strategies
In addition to established uses, research into 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid and related compounds explores new therapeutic strategies. For instance, TAS-102, a combination therapy including a thymidine-based nucleoside analog, has shown efficacy in 5-FU-refractory patients. This highlights the potential of novel fluoropyrimidine formulations in providing additional treatment options for patients with metastatic colorectal cancer who have limited responses to conventional therapies (Lenz, Stintzing, & Loupakis, 2015).
Propriétés
IUPAC Name |
5-fluoro-6-methoxypyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-3(7)4(6(10)11)8-2-9-5/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXLXQBWRZBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid | |
CAS RN |
1936190-55-4 | |
Record name | 5-fluoro-6-methoxypyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.